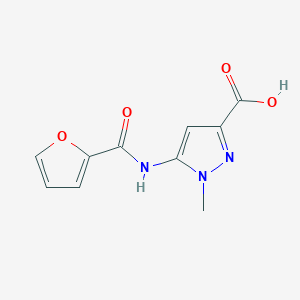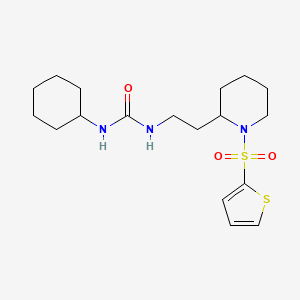
1-Cyclohexyl-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyl-3-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)urea is a chemical compound that belongs to the class of urea derivatives. It is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose homeostasis. This compound has gained significant attention in recent years due to its potential therapeutic applications in the treatment of type 2 diabetes and obesity.
Aplicaciones Científicas De Investigación
Flexible Urea Derivatives as Acetylcholinesterase Inhibitors
Research has explored the synthesis and biochemical evaluation of flexible urea derivatives, specifically focusing on their potential as novel acetylcholinesterase inhibitors. These studies aim to optimize the spacer length between pharmacophoric moieties and test compounds with greater conformational flexibility. The research findings indicate that replacing the spacer with a linear ethoxyethyl chain maintains high inhibitory activities, with the cyclohexyl group substituting the benzyl group showing that an aromatic residue is not a prerequisite for activity (Vidaluc et al., 1995).
Novel Synthesis Methods for Urea and Thiourea Derivatives
Studies have been conducted on the synthesis of urea and thiourea derivatives from various precursors, highlighting their structural and conformational characteristics. These derivatives serve as a basis for further chemical and pharmacological investigations, providing insights into their potential applications in drug development and other areas of chemistry (Fülöp et al., 1985).
Corrosion Inhibition
Research has identified the efficacy of triazinyl urea derivatives as corrosion inhibitors for mild steel in acidic solutions. These studies provide valuable information on the protective mechanisms at the molecular level, demonstrating the compounds' potential to form protective layers on metal surfaces, thereby inhibiting corrosion (Mistry et al., 2011).
Recognition of Urea and Its Derivatives
Innovative research has been done on designing novel receptors for the recognition of urea and its derivatives. This includes the development of pyridine-incorporated cyclo[6]aramides capable of accommodating urea-related guest molecules through multiple hydrogen bonding interactions. Such studies are crucial for the advancement of chemical sensing technologies and the development of novel diagnostic tools (Kang et al., 2017).
Antibacterial Activity of Novel Compounds
The synthesis and antibacterial evaluation of new heterocyclic compounds containing a sulfonamido moiety have been a focus of recent research. These compounds aim to offer new solutions for treating bacterial infections, with several derivatives showing high antibacterial activity. This research is pivotal for the discovery of new antibiotics and antibacterial agents (Azab et al., 2013).
Propiedades
IUPAC Name |
1-cyclohexyl-3-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3S2/c22-18(20-15-7-2-1-3-8-15)19-12-11-16-9-4-5-13-21(16)26(23,24)17-10-6-14-25-17/h6,10,14-16H,1-5,7-9,11-13H2,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXGRELGWKQMDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2424381.png)
![5-bromo-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)furan-2-carboxamide](/img/structure/B2424382.png)
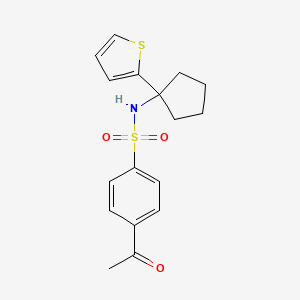
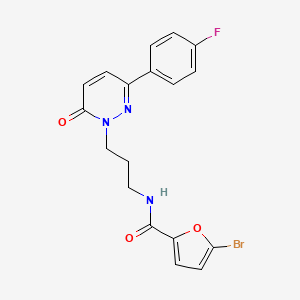

![1-(4-bromophenyl)-3-hydroxy-3-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2424388.png)
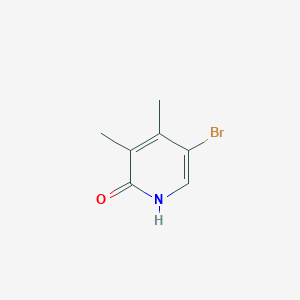
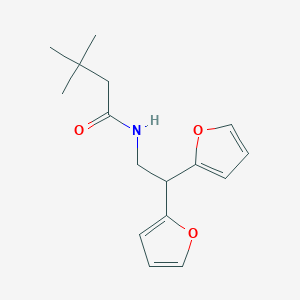
![1-(3-chlorophenyl)-N-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2424392.png)
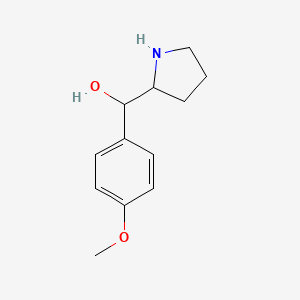
![1-(2-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2424396.png)

![(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2424400.png)
